3-methoxy-1-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

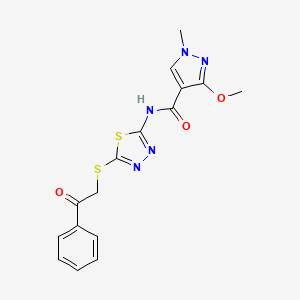

This compound features a pyrazole core substituted with a methoxy (-OCH₃) and methyl (-CH₃) group at positions 3 and 1, respectively. The pyrazole ring is connected via a carboxamide linkage to a 1,3,4-thiadiazole scaffold bearing a (2-oxo-2-phenylethyl)thio substituent. The structural combination of pyrazole and thiadiazole moieties is common in bioactive molecules, particularly in antimicrobial and anticancer agents .

Properties

IUPAC Name |

3-methoxy-1-methyl-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S2/c1-21-8-11(14(20-21)24-2)13(23)17-15-18-19-16(26-15)25-9-12(22)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFBTMGDGHKYMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The findings are supported by various studies and data tables summarizing key results.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a pyrazole ring, a thiadiazole moiety, and a methoxy group that contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria.

| Study | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| E. coli, S. aureus | Moderate to good antibacterial activity | |

| P. aeruginosa | Significant inhibition observed |

Antifungal Activity

In addition to antibacterial effects, the compound has been evaluated for antifungal properties. It has been found effective against various fungal strains, indicating its potential use in treating fungal infections.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.

| Study | Inflammatory Model | Activity Observed |

|---|---|---|

| Carrageenan-induced paw edema | Significant reduction in edema |

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines.

| Study | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| MDA-MB-231 (breast cancer) | 3.3 | |

| HEK293T (normal human cells) | 34.71 |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. The presence of the thiadiazole and pyrazole moieties allows it to bind effectively to enzymes and receptors involved in inflammation and cell proliferation.

Enzyme Inhibition

Studies suggest that the compound may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression. This inhibition leads to decreased production of inflammatory mediators and reduced tumor cell viability.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-methoxy-1-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions that include the formation of the thiadiazole and pyrazole moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Applications

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research has shown that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to 3-methoxy derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Properties

Several studies have highlighted the potential anticancer effects of compounds with similar structures. For example, 1,3,4-thiadiazole derivatives have been reported to induce apoptosis in cancer cell lines such as HCT116 and MCF7. The presence of specific functional groups enhances their lipophilicity, facilitating cellular uptake and targeting mechanisms that inhibit tumor growth .

Anti-Diabetic Effects

In vitro studies indicate that certain derivatives can lower glucose levels in diabetic models. This effect is attributed to their ability to enhance insulin sensitivity or modulate glucose metabolism pathways .

Case Studies

Here are notable case studies that illustrate the applications of this compound:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in the pyrazole, thiadiazole, or thioether substituents (Table 1).

Table 1: Structural and Physical Comparison of Key Analogues

Key Observations :

- Thioether Substituents : Bulkier aromatic groups (e.g., benzyl, phenylethyl) correlate with higher melting points and yields compared to aliphatic substituents (e.g., ethylthio) . The target compound’s (2-oxo-2-phenylethyl)thio group may balance lipophilicity and steric effects for optimal bioavailability.

- Pyrazole Modifications : Methoxy and methyl groups on pyrazole (target compound) likely enhance electronic effects and metabolic stability compared to unsubstituted pyrazole derivatives .

Bioactivity and Mechanism

- Anticancer Potential: The thiadiazole-pyrazole scaffold in the target compound shares structural motifs with compound 4y (), which inhibits MCF-7 cells (IC₅₀: 0.084 mM) via aromatase inhibition . The phenyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

- Antifungal Activity : Analogues with benzylthio substituents (e.g., 5h) inhibit Candida spp. by disrupting ergosterol biosynthesis . The target’s 2-oxo-2-phenylethyl group could mimic sterol intermediates, though direct evidence is lacking.

- Enzyme Inhibition : Piperidine-containing derivatives () show acetylcholinesterase inhibition, suggesting the target’s thiadiazole moiety could interact with catalytic sites .

Physicochemical Properties

While the target compound’s experimental data (melting point, solubility) are unavailable, trends from analogues suggest:

Q & A

Q. What are the standard synthetic routes for 3-methoxy-1-methyl-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling. For example:

Thiadiazole Core Formation : React thiosemicarbazide with carbon disulfide in DMF to generate a thione intermediate, followed by nucleophilic substitution with chloroacetic acid derivatives (e.g., 2-oxo-2-phenylethyl chloride) .

Pyrazole Carboxamide Assembly : Condense 3-methoxy-1-methylpyrazole-4-carboxylic acid with the thiadiazole intermediate using coupling agents like EDCI/HOBt in anhydrous DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield the final compound.

- Key Intermediates :

- 5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-amine

- 3-Methoxy-1-methylpyrazole-4-carbonyl chloride

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ ~6.5–7.2 ppm) .

- IR Spectroscopy : Validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (error margin <0.4%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiadiazole-pyrazole coupling step?

- Methodological Answer :

- Catalyst Screening : Test bases (K₂CO₃ vs. NaH) and solvents (DMF vs. THF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Reflux (80–100°C) for faster kinetics vs. room temperature for reduced side reactions .

- Additives : Use phase-transfer catalysts (e.g., TBAB) or molecular sieves to absorb byproducts like HCl .

- Example Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, K₂CO₃, 80°C | 72 | 92 |

| THF, NaH, RT | 58 | 88 |

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?

- Methodological Answer :

- Assay Standardization :

- pH Sensitivity : Adjust buffer pH (e.g., 5.5–7.4) to mimic physiological conditions, as thiadiazole derivatives show pH-dependent activity .

- Cell Line Validation : Use multiple cell lines (e.g., HeLa, HEK293) to distinguish target-specific vs. off-target effects .

- Dose-Response Analysis : Calculate IC₅₀/EC₅₀ values to differentiate cytotoxic vs. therapeutic thresholds .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- Pharmacophore Mapping : Identify critical motifs (e.g., thiadiazole sulfur for H-bonding, pyrazole for hydrophobic contacts) .

- Validation : Compare docking scores with experimental IC₅₀ values (Pearson correlation >0.7) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility profiles across studies?

- Methodological Answer :

- Solvent Screening : Test polar (DMSO, ethanol) vs. non-polar (hexane) solvents using shake-flask method .

- Temperature Gradients : Measure solubility at 25°C vs. 37°C to account for physiological relevance .

- Example Data :

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| DMSO | 45.2 |

| Water | <0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.